Regioisomeric Identity Confirmed by Unique InChIKey and Spectroscopic Characterization
The para‑chloro substitution pattern is unambiguously defined by the InChIKey USSYCHULKAPNCA-UHFFFAOYSA-N, which differs from the ortho‑chloro isomer (CAS 109938‑92‑3) and the 3,4‑dichloro analogue (CAS 109554‑80‑5). The Molbank synthesis paper reports full ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman data that serve as a fingerprint for identity verification [1]. This ensures that researchers procure the correct regioisomer, avoiding confounding results in SAR or pharmacological assays.
| Evidence Dimension | Regioisomeric purity / structural identity |
|---|---|
| Target Compound Data | InChIKey: USSYCHULKAPNCA-UHFFFAOYSA-N; distinct NMR and vibrational spectra |
| Comparator Or Baseline | Ortho‑chloro isomer (CAS 109938‑92‑3) and 3,4‑dichloro analogue (CAS 109554‑80‑5) possess different InChIKeys and spectral signatures |
| Quantified Difference | Qualitative difference in substitution pattern; no numerical comparative metric available |
| Conditions | NMR and IR/Raman spectroscopy in solution/solid state (Molbank 2023, M1654) |
Why This Matters
Procurement of the incorrect regioisomer can invalidate biological or chemical studies; the provided analytical data enable unambiguous lot‑specific identity confirmation.
- [1] Jaster, J., Dressler, E., Geitner, R., Groß, G. A. (2023). One‑step synthesis of (1‑phenyl‑2‑pyrrolidin‑1‑yl‑ethyl) 4‑chlorobenzoate hydrochloride in quantitative yield. Molbank, 2023(2), M1654. View Source
